6-Methoxybenzo[d]isothiazole
Description
Properties
IUPAC Name |
6-methoxy-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPBKWVQXVROKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxybenzo D Isothiazole and Its Analogues
Classical and Established Synthetic Routes to Benzo[d]isothiazoles
The foundational methods for constructing the benzo[d]isothiazole scaffold have been well-documented, primarily relying on cyclization reactions. These routes often involve the formation of the critical nitrogen-sulfur bond to close the isothiazole (B42339) ring fused to a benzene (B151609) core. The strategic introduction of substituents, such as the methoxy (B1213986) group, is a crucial aspect of these classical syntheses.
Cyclization Reactions for Benzo[d]isothiazole Ring Formation
A cornerstone in the synthesis of benzo[d]isothiazoles is the Jacobsen cyclization. This method is particularly effective for preparing 6-substituted benzothiazoles. researchgate.net The reaction typically involves the radical cyclization of appropriately substituted thiobenzanilides. researchgate.net While originally applied to benzothiazoles, the principles of intramolecular cyclization are fundamental to forming the benzo[d]isothiazole ring system as well.
Another classical approach involves the reaction of 2-mercaptoaniline with various reagents. For instance, treatment with acid chlorides can lead to the formation of the benzothiazole (B30560) ring. wikipedia.org While this is a common method for the isomeric benzothiazoles, analogous strategies starting with ortho-functionalized anilines are employed for benzo[d]isothiazoles. Intramolecular oxidative N-S bond formation is a key strategy, often starting from ortho-amidoarylthiols or 2-mercaptobenzamides to construct the benzo[d]isothiazolone core, a close relative and precursor to benzo[d]isothiazoles. arkat-usa.org
Strategies for Methoxy Group Introduction and Positional Selectivity
Achieving the desired 6-methoxy substitution pattern on the benzo[d]isothiazole ring with high regioselectivity is paramount. A common and effective strategy is to begin the synthesis with a precursor that already contains the methoxy group at the desired position. For example, the synthesis of 6-methoxy-2-aminobenzothiazole can be achieved by reacting p-anisidine (B42471) (4-methoxyaniline) with ammonium (B1175870) thiocyanate (B1210189), followed by an oxidative ring closure. ekb.eg This approach ensures the methoxy group is correctly placed from the outset.
An alternative two-step strategy involves the initial synthesis of a hydroxy-substituted benzo[d]isothiazole, followed by methylation. For instance, 2-substituted-6-hydroxybenzothiazoles can be prepared from 1,4-benzoquinone. researchgate.netresearchgate.net The resulting hydroxyl group at the 6-position can then be converted to a methoxy group through a Williamson ether synthesis, for example, by reacting it with methyl iodide in the presence of a base like potassium carbonate. researchgate.netnih.gov This method offers flexibility for creating a variety of alkoxy-substituted analogues.
A more direct, though potentially complex, method involves the ipso substitution of an aromatic methoxy group in ortho-methoxythiobenzamides to form the benzothiazole ring. rsc.org This approach highlights the reactivity of the methoxy-substituted aromatic ring in the cyclization process.
Novel and Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for the synthesis of benzo[d]isothiazoles. These modern approaches often feature metal-free conditions, innovative oxidative cyclization techniques, and a strong emphasis on green chemistry principles.
Metal-Free Synthetic Transformations
In an effort to develop more sustainable synthetic routes, significant research has been directed towards metal-free transformations for the construction of the benzo[d]isothiazole scaffold. One such approach involves a one-pot synthesis from ortho-haloarylamidines and elemental sulfur, which proceeds through an oxidative N-S/C-S bond formation. arkat-usa.org Another notable metal-free method utilizes Selectfluor as a mediator, starting from 2-(ethylsulfanyl)benzamides to yield N-substituted benzo[d]isothiazolones. arkat-usa.org Furthermore, a catalyst- and additive-free three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed for the synthesis of 2-substituted benzothiazoles, with some examples including methoxy-substituted products. nih.gov
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| ortho-haloarylamidine | Elemental Sulfur, K₃PO₄ | High Temperature | Benzo[d]isothiazole | Moderate |
| 2-(ethylsulfanyl)benzamide | Selectfluor, HCl | - | N-substituted benzo[d]isothiazolone | 70-86 |
| 4-methoxyaniline, benzylamine, elemental sulfur | DMSO | 140 °C | 6-methoxy-2-phenylbenzo[d]thiazole | 65 |
This table presents a selection of metal-free synthetic transformations for benzo[d]isothiazole and related structures, with data compiled from various research findings. arkat-usa.orgnih.gov
Oxidative Cyclization Reactions for Benzo[d]isothiazole Scaffolds
Oxidative cyclization represents a powerful and atom-economical strategy for the synthesis of benzo[d]isothiazoles. These reactions often involve the formation of the N-S bond through the removal of hydrogen atoms. A variety of oxidizing agents and catalytic systems have been employed to facilitate this transformation. For example, copper(I)-catalyzed intramolecular N-S bond formation in 2-mercaptobenzamides under an oxygen atmosphere provides an efficient route to benzo[d]isothiazol-3(2H)-ones. arkat-usa.org More recently, a method involving the deprotection of a protected 2-mercaptophenyl substituted triazole, followed by oxidative cyclization in the presence of a mild oxidizing agent, has been reported to yield tricyclic benzo researchgate.netscielo.brthiazolo[2,3-c] researchgate.netnih.govmdpi.comtriazoles. nih.gov
| Precursor | Catalyst/Oxidant | Key Transformation |
| 2-mercapto-N-substituted benzamides | Cu(I) iodide, O₂ | Intramolecular oxidative dehydrogenative cyclization |
| Protected 2-mercaptophenyl substituted triazole | DMSO | Deprotection and oxidative cyclization |
This table summarizes key features of selected oxidative cyclization reactions leading to benzo[d]isothiazole-containing scaffolds. arkat-usa.orgnih.gov
Green Chemistry Principles in 6-Methoxybenzo[d]isothiazole (B2670613) Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Microwave-assisted synthesis has emerged as a prominent green technique, often leading to significantly reduced reaction times and improved yields. nih.gov For instance, the cyclization of 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde (B44291) can be carried out under microwave irradiation in solvent-free conditions to produce 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov
The use of environmentally benign solvents, such as water, and recyclable catalysts are other key aspects of green synthetic strategies. rsc.orgbepls.com Research has focused on developing efficient, easy, and green methods for benzothiazole synthesis, such as the condensation of 2-aminothiophenol with aromatic aldehydes using a reusable heterogeneous catalyst. nih.gov While not always specific to this compound, these green methodologies provide a framework for developing more sustainable synthetic routes for this compound and its analogues. scielo.brnih.gov
| Green Approach | Starting Materials | Conditions | Advantages |
| Microwave-assisted synthesis | 2-aminothiophenol, 4-methoxybenzaldehyde | Solvent-free, microwave irradiation | Reduced reaction time, high yield |
| Heterogeneous catalysis | 2-aminothiophenol, aromatic aldehydes | SnP₂O₇ catalyst | Reusable catalyst, short reaction times |
| Aqueous conditions | α-bromodiketones, 3-mercapto researchgate.netnih.govmdpi.comtriazoles | Visible light, water | Use of a green solvent |
This table highlights various green chemistry approaches applicable to the synthesis of methoxy-substituted benzothiazoles and related heterocyclic systems. nih.govrsc.orgnih.gov
Synthesis of Key Precursors and Intermediates for this compound
The compound 2-amino-6-methoxybenzothiazole (B104352) serves as a critical building block for a variety of more complex benzothiazole derivatives. sigmaaldrich.comsigmaaldrich.com Its synthesis is most commonly achieved through the cyclization of N-(4-methoxyphenyl)thiourea or by direct thiocyanation of p-anisidine.
One prevalent method involves the reaction of p-anisidine with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an acidic medium like glacial acetic acid. ekb.egresearchgate.net This step forms the intermediate p-methoxyphenylthiourea. Subsequent oxidative cyclization, typically induced by bromine in acetic acid, yields the final 2-amino-6-methoxybenzothiazole product. ekb.egresearchgate.netnih.gov This classical approach is widely used for preparing 6-substituted 2-aminobenzothiazoles. nih.gov
An alternative strategy involves the cyclization of the corresponding arylthioureas in concentrated sulfuric acid, using a catalytic amount of a bromide source like sodium bromide, potassium bromide, or ammonium bromide. google.com This process is effective for producing various 2-aminobenzothiazoles. google.com German patents have also described a general method where an aromatic amine is treated with potassium thiocyanate and acetic acid, followed by bromine in acetic acid, to generate 2-aminobenzothiazoles. orgsyn.org
The primary starting material for these syntheses is p-anisidine (4-methoxyaniline), an important industrial intermediate itself often prepared via the catalytic hydrogenation of p-nitroanisole. chemicalbook.comnih.gov
Table 1: Selected Synthetic Methods for 2-Amino-6-methoxybenzothiazole
| Starting Material | Reagents | Key Steps | Reference(s) |
| p-Anisidine | 1. Ammonium Thiocyanate, Acetic Acid2. Bromine, Acetic Acid | Formation of p-methoxyphenylthiourea intermediate, followed by oxidative ring closure. | ekb.egresearchgate.net |
| p-Toluidine (for analogue) | 1. Sulfuric Acid, Sodium Thiocyanate2. Bromine, Acetic Acid | Formation of a thiourea (B124793) derivative followed by cyclization. | orgsyn.org |
| Arylthioureas | Sulfuric Acid (≥85%), Bromide catalyst (e.g., NaBr, KBr) | Acid-catalyzed cyclization of the thiourea precursor. | google.com |
Once 2-amino-6-methoxybenzothiazole is synthesized, its amino group provides a reactive handle for extensive derivatization to create a wide array of analogues. These transformations are fundamental in medicinal chemistry for developing new therapeutic agents. iosrjournals.org
A common derivatization pathway is the reaction of 2-amino-6-methoxybenzothiazole with various aldehydes to form Schiff bases (hydrazones). ekb.eg Another approach involves a two-step sequence where the precursor is first reacted with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce acetohydrazide derivatives. iosrjournals.orgnih.gov These hydrazides can be further condensed with aldehydes to create more complex structures. nih.gov
For instance, 6-methoxy-2-hydrazinobenzothiazole can be prepared by reacting the 2-amino precursor with hydrazine hydrate in the presence of hydrochloric acid and ethylene (B1197577) glycol. ekb.eg This hydrazino derivative can then be reacted with reagents like ethyl acetoacetate (B1235776) to construct new heterocyclic rings, such as pyrazoles, attached to the benzothiazole core. ekb.eg These multi-step syntheses allow for the systematic modification of the benzothiazole scaffold to explore structure-activity relationships. nih.gov
Table 2: Examples of Derivatization Reactions of 2-Amino-6-methoxybenzothiazole
| Reagent(s) | Intermediate/Product Type | Resulting Structure | Reference(s) |
| Various Aldehydes | Schiff Base (Hydrazone) | Benzothiazole-imines | ekb.eg |
| 1. Ethyl Chloroacetate2. Hydrazine Hydrate | Acetohydrazide | 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | iosrjournals.org |
| Hydrazine Hydrate, HCl, Ethylene Glycol | Hydrazino-benzothiazole | 6-methoxy-2-hydrazinobenzothiazole | ekb.eg |
| Ethyl Acetoacetate (following hydrazinolysis) | Pyrazole-benzothiazole | A pyrazole (B372694) ring fused or attached to the benzothiazole | ekb.eg |
Functionalization at the C2 position of the benzothiazole ring is a key strategy for creating valuable intermediates. The Sandmeyer reaction and related transformations are powerful tools for replacing the 2-amino group of 2-amino-6-methoxybenzothiazole with other functional groups, notably a cyano group. sigmaaldrich.com
The synthesis of 2-cyano-6-methoxybenzothiazole, a crucial intermediate for producing firefly luciferin, highlights the utility of this approach. sigmaaldrich.comsigmaaldrich.com The classic Sandmeyer reaction involves the diazotization of the 2-amino group, typically using a nitrite (B80452) source, followed by treatment with a copper(I) cyanide salt to introduce the nitrile functionality.
A related transformation is the Sandmeyer-type reaction to introduce halogens. For example, 2-amino-6-methoxybenzothiazole can be converted to 2-bromo-6-methoxybenzothiazole (B1280375) by heating with isoamyl nitrite and copper(II) bromide. sigmaaldrich.com This bromo-intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling.
A more recent and scalable method for cyanation involves a multi-step process starting from p-anisidine. researchgate.net In this route, the 2-amino group is first converted to an iodo group via a Sandmeyer-type reaction involving diazotization followed by treatment with potassium iodide. researchgate.net The resulting 2-iodo-6-methoxybenzothiazole is then subjected to a copper-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, which offers an operationally simpler alternative to traditional methods. researchgate.net
Table 3: Methods for C2-Functionalization of 6-Methoxybenzothiazole (B1296504) Core
| Transformation | Starting Material | Key Reagents | Product | Reference(s) |
| Bromination | 2-Amino-6-methoxybenzothiazole | Isoamyl nitrite, CuBr₂ | 2-Bromo-6-methoxybenzothiazole | sigmaaldrich.com |
| Iodination | 2-Amino-6-methoxybenzothiazole | Diazotization reagents, Potassium Iodide | 2-Iodo-6-methoxybenzothiazole | researchgate.net |
| Cyanation | 2-Iodo-6-methoxybenzothiazole | K₄[Fe(CN)₆], Copper catalyst system | 2-Cyano-6-methoxybenzothiazole | researchgate.net |
| Cyanation (General) | 2-Amino-6-methoxybenzothiazole | Diazotization reagents, Copper(I) Cyanide | 2-Cyano-6-methoxybenzothiazole | sigmaaldrich.comsigmaaldrich.com |
Chemical Reactivity and Derivatization Strategies of the 6 Methoxybenzo D Isothiazole Core
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of 6-methoxybenzo[d]isothiazole (B2670613), the benzene (B151609) ring is activated by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles primarily to the ortho and para positions. rsc.org Specifically, the methoxy group at the C6 position would be expected to direct electrophilic attack to the C5 and C7 positions. The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is stabilized by the electron-donating substituent. organic-chemistry.org Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.org For instance, the nitration of five-membered heterocycles like isoxazoles and thiazoles has been demonstrated using nitric acid with trifluoroacetic anhydride (B1165640), suggesting that the benzo[d]isothiazole core could be susceptible to similar transformations. mdpi.comthieme-connect.com
Nucleophilic aromatic substitution (SNAr) on the this compound core is less common and typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. herts.ac.ukwikipedia.org The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org Without such activating groups, the electron-rich nature of the benzene ring, enhanced by the methoxy group, makes it less susceptible to nucleophilic attack.
Functional Group Transformations on the Benzo[d]isothiazole Nucleus
The this compound core allows for a range of functional group transformations, both on the methoxy substituent and on the heterocyclic ring itself. These modifications are crucial for synthesizing derivatives with tailored electronic and steric properties.
The methoxy group at the C6 position can be a key handle for further derivatization through O-demethylation to yield the corresponding phenol. This transformation is significant as it opens up avenues for introducing a wide array of functionalities via reactions of the newly formed hydroxyl group. Several reagents are commonly employed for the cleavage of aromatic methyl ethers.
One of the most effective and widely used reagents for O-demethylation is boron tribromide (BBr₃). wikipedia.orgchemicalbook.com The reaction proceeds through the formation of a complex between the strong Lewis acid BBr₃ and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. wikipedia.org Another common method involves the use of strong protic acids like 47% hydrobromic acid (HBr), often at elevated temperatures. wikipedia.orgchemicalbook.com Additionally, nucleophilic demethylation can be achieved using alkyl thiols, such as ethanethiol, in the presence of a base. wikipedia.org More recently, methods using acidic concentrated lithium bromide (ACLB) have been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderate conditions. nih.gov
Table 1: Common Reagents for O-Demethylation of Aromatic Methyl Ethers
| Reagent | Typical Conditions | Mechanism |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | Lewis acid-mediated cleavage |
| Hydrobromic acid (HBr) | 47% aqueous solution, elevated temperatures | Brønsted acid-mediated SN2 attack |
| Alkyl thiols (e.g., EtSH) | Basic conditions (e.g., NaOH), polar aprotic solvent (e.g., NMP) | Nucleophilic SN2 displacement |
The introduction of various chemical moieties onto the benzo[d]isothiazole nucleus is a key strategy for developing new derivatives. While specific examples on the this compound are not extensively documented, reactions on the closely related benzothiazole (B30560) scaffold provide valuable insights into potential synthetic routes.
Hydrazinyl Derivatives: The synthesis of 2-hydrazinylbenzothiazoles can be achieved by reacting 2-mercaptobenzothiazole (B37678) with hydrazine (B178648) hydrate (B1144303). rsc.org This hydrazinyl group can then be further functionalized, for example, by condensation with substituted acetophenones to form hydrazone analogs. kuleuven.be A similar approach could potentially be applied to the this compound core to introduce a hydrazinyl moiety.
Acyl and Aryl Derivatives: Acylation and arylation can introduce carbonyl and aryl groups, respectively. For instance, C2-arylacylated benzothiazoles have been synthesized, including the (6-methoxybenzo[d]thiazol-2-yl)(phenyl)methanone. nih.gov Palladium-catalyzed C-H activation has also been employed for the ortho-arylation of 2-arylbenzothiazoles with aryl iodides, demonstrating a method for forming C-C bonds with high regioselectivity. arkat-usa.org
Alkyl Derivatives: N-alkylation of the benzothiazole ring has been reported. For example, the N-alkylation of 6-nitrobenzothiazole (B29876) has been attempted with methyl iodide, although the electron-withdrawing nitro group can decrease the nucleophilicity of the nitrogen. organic-chemistry.org The reaction of 2-amino-1,3-benzothiazole with α-iodoketones leads to N-alkylation of the endocyclic nitrogen atom. nih.gov
Table 2: Examples of Functionalization on the Benzothiazole/Benzo[d]isothiazole Core
| Functional Group | Reagents and Conditions | Product Type |
|---|---|---|
| Hydrazinyl | Hydrazine hydrate, ethylene (B1197577) glycol, reflux | 2-Hydrazinylbenzothiazole kuleuven.beresearchgate.net |
| Acyl | Phenylglyoxylic acid, PIFA, KOH, CH₃CN, 80°C | (6-Methoxybenzo[d]thiazol-2-yl)(phenyl)methanone nih.gov |
| Aryl | Aryl iodides, Pd(OAc)₂, Ag₂CO₃, TFA, 1,4-dioxane, 120°C | ortho-Arylated 2-arylbenzothiazoles arkat-usa.org |
Oxidative and Reductive Chemistry of Benzo[d]isothiazole Derivatives
The sulfur atom in the benzo[d]isothiazole ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives are of interest due to their biological activities and as versatile synthetic intermediates. The oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides can be achieved with high selectivity using reagents like Selectfluor. The formation of the benzo[d]isothiazole-1,1-dioxide (sulfone) is particularly important for enabling certain cycloaddition reactions. rsc.org The synthesis of sulfones from sulfides is a common transformation that can be accomplished using various oxidizing agents, including hydrogen peroxide catalyzed by metal carbides or urea-hydrogen peroxide with phthalic anhydride.
The reduction of the benzo[d]isothiazole ring system is less commonly described. However, the synthesis of 2-aminobenzothiazole (B30445) derivatives can involve the reduction of a nitro group on the benzene ring to an amino group, which is a standard transformation in aromatic chemistry.
Cycloaddition Reactions and Their Applications in Functionalization
Cycloaddition reactions are powerful tools for constructing complex cyclic systems with high stereoselectivity. The benzo[d]isothiazole core, particularly when the sulfur is oxidized to a sulfone, can participate in such reactions.
A notable example is the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. rsc.org This reaction leads to the formation of benzo[f] nih.govthiazepine 1,1-dioxides through a two-step, one-pot process that involves a [2+2] cycloaddition followed by a Lewis acid-catalyzed ring expansion of the resulting azetidine. rsc.org
Furthermore, [3+2] cycloaddition reactions have been explored. A theoretical study on the reaction of benzoisothiazole-2,2-dioxide-3-ylidene with nitrones has shown that this 1,3-dipolar cycloaddition proceeds with high regio- and stereoselectivity to form spiroisoxazolidinyl-benzoisothiazoline derivatives. While Diels-Alder reactions of simple 2,1-benzisothiazoles (an isomer) with maleic anhydride were found to be unsuccessful, derivatization at the 3-position with amino groups led to different reaction pathways. nih.gov This suggests that the reactivity of the benzo[d]isothiazole core in cycloadditions is highly dependent on its substitution pattern and oxidation state.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Boron tribromide |
| Hydrobromic acid |
| Ethanethiol |
| Lithium bromide |
| 2-Mercaptobenzothiazole |
| Hydrazine hydrate |
| (6-Methoxybenzo[d]thiazol-2-yl)(phenyl)methanone |
| Methyl iodide |
| 2-Amino-1,3-benzothiazole |
| Selectfluor |
| Hydrogen peroxide |
| Phthalic anhydride |
| Maleic anhydride |
| Nitric acid |
Applications of 6 Methoxybenzo D Isothiazole As a Synthetic Building Block and Functional Scaffold
Development of Complex Organic Molecular Architectures
The rigid, bicyclic structure of 6-Methoxybenzo[d]isothiazole (B2670613) makes it a valuable starting point for the synthesis of more elaborate molecular architectures. Its utility as a core component allows for the construction of diverse and complex heterocyclic systems.
As a Heterocyclic Core in Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While direct examples utilizing this compound as a primary reactant in MCRs are not extensively documented, the related compound, 2-amino-6-methoxybenzo[d]thiazole, has been employed in the synthesis of Schiff bases, which are versatile intermediates for more complex structures. For instance, the condensation of 2-amino-6-methoxybenzo[d]thiazole with aldehydes yields Schiff base derivatives. One such reaction involves 5-(diethylamino)-2-hydroxybenzaldehyde (B1355050) to produce a phenol-containing Schiff base, and another uses N,N-dimethylaminobenzaldehyde to yield its corresponding derivative researchgate.net. These reactions highlight the potential of the amino-substituted methoxybenzothiazole core to participate in complex bond-forming cascades, a principle that could be extended to this compound derivatives in MCRs.
Table 1: Examples of Schiff Bases Synthesized from a Methoxybenzothiazole Derivative
| Starting Amine | Aldehyde | Resulting Schiff Base | Reference |
|---|---|---|---|
| 2-Amino-6-methoxybenzo[d]thiazole | 5-(diethylamino)-2-hydroxybenzaldehyde | 5-(diethylamino)-2-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)phenol | researchgate.net |
Role in the Synthesis of Specialty Chemicals
The electronic nature of the this compound ring system makes it a promising building block for specialty chemicals, particularly those with tailored photophysical (luminescent and chromogenic) and electronic properties.
Precursors for Luminescent and Chromogenic Systems
Derivatives of the isomeric benzothiazole (B30560) scaffold are well-known for their luminescent properties and are used in the development of organic light-emitting diodes (OLEDs) researchgate.net. The electron-withdrawing nature of the thiazole (B1198619) ring, combined with electron-donating groups on the fused benzene (B151609) ring or attached phenyl groups, creates a donor-π-acceptor (D-π-A) system that facilitates strong luminescence researchgate.net.
For example, benzothiazole derivatives have been synthesized that exhibit bright blue-violet, green, and orange emission in aggregated states. By carefully mixing these compounds in a polymer matrix, white light emission can be achieved, demonstrating their potential in solid-state lighting applications rsc.org. The introduction of a methoxy (B1213986) group, as in this compound, is a common strategy to enhance electron-donating character and tune the emission wavelength and quantum yield of fluorescent molecules. Although direct studies on the luminescence of this compound derivatives are limited, the principles established for related benzothiazoles suggest its high potential as a core for novel luminescent and chromogenic materials researchgate.netrsc.org.
Table 2: Photophysical Properties of Representative Benzothiazole-Based Luminophores
| Compound | Excitation λ (nm) | Emission λ (nm) | Emission Color | Key Feature | Reference |
|---|---|---|---|---|---|
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | 365 | ~430 | Blue-violet | Non-ESIPT Emission | rsc.org |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | 365 | ~520 | Green | ESIPT Emission | rsc.org |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | 365 | ~580 | Orange | ESIPT Emission | rsc.org |
ESIPT: Excited-State Intramolecular Proton Transfer
Building Blocks for Advanced Materials with Specific Electronic or Optical Properties
The benzo[d]isothiazole unit can be incorporated into larger conjugated systems to create advanced materials for organic electronics. The electron-deficient character of the isothiazole (B42339) ring makes it a suitable acceptor unit in donor-acceptor (D-A) conjugated polymers. The properties of such materials, including their band gap, charge transport capabilities, and optical absorption, can be systematically tuned by pairing the benzo[d]isothiazole acceptor with various electron-donating monomers.
While polymers based specifically on this compound are not widely reported, research on related thiazole-containing polymers provides a blueprint for their potential. For instance, polymers incorporating thiazolo[5,4-d]thiazole, a highly electron-deficient unit, are explored for solar cell applications due to their light-harvesting properties. The inclusion of an electron-donating methoxy group on the benzo[d]isothiazole unit would be expected to raise the energy levels of the frontier molecular orbitals (HOMO and LUMO) and potentially reduce the band gap, shifting the absorption profile of the resulting material. This tunability is crucial for optimizing materials for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Functionalization for Analytical Probes and Chemical Sensors (excluding biological sensing applications)
The development of chemical sensors often relies on molecular scaffolds that can undergo a measurable change in their photophysical properties upon interaction with a specific analyte. The isomeric benzothiazole framework has been successfully functionalized to create highly sensitive and selective fluorescent chemosensors.
These sensors typically operate via mechanisms such as intramolecular charge transfer (ICT). For example, a sensor for cyanide (CN⁻) was developed by conjugating a benzothiazole moiety with an acceptor unit nih.gov. The nucleophilic addition of cyanide to the sensor molecule disrupts the ICT pathway, leading to a significant and observable blue shift in the fluorescence emission spectrum nih.gov. The detection limit for cyanide with this benzothiazole-based sensor was reported to be as low as 5.97 nM nih.gov.
Similarly, benzothiazole-based sensors have been designed for the ratiometric and colorimetric detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺ nih.gov. The coordination of the metal ion to the sensor molecule alters its electronic structure, resulting in a distinct color change and a shift in the fluorescence emission. Given that the 6-methoxy group can enhance the fluorescence quantum yield and modulate the electronic properties of the heterocyclic core, this compound represents a promising platform for the design of next-generation analytical probes and chemical sensors for environmental and industrial monitoring.
Table 3: Examples of Benzothiazole-Based Chemical Sensors
| Sensor Name | Target Analyte | Sensing Mechanism | Observable Change | Detection Limit | Reference |
|---|---|---|---|---|---|
| BID | Cyanide (CN⁻) | Nucleophilic Addition / ICT Interruption | Fluorescence Blue Shift | 5.97 nM | nih.gov |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Mechanistic Investigations of 6 Methoxybenzo D Isothiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 6-Methoxybenzo[d]isothiazole (B2670613) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for precise structural assignments. nih.gov
In ¹H NMR spectra of 6-methoxy-substituted benzothiazole (B30560) derivatives, the methoxy (B1213986) group protons typically appear as a sharp singlet. For instance, in N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine, this singlet is observed at approximately 3.81 ppm. rsc.org The aromatic protons of the benzo[d]isothiazole ring system exhibit signals in the range of 6.8 to 8.0 ppm. rsc.orgscielo.org.za The specific chemical shifts and coupling patterns (e.g., doublets, doublet of doublets) depend on the substitution pattern on the benzene (B151609) ring. For example, the proton at position 7 of the ring often shows a doublet, while the proton at position 5 can appear as a doublet of doublets due to coupling with neighboring protons. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the methoxy group typically resonates around 55-56 ppm. scielo.org.za The aromatic carbons of the fused ring system show signals in the range of 105-158 ppm. The carbon atom attached to the methoxy group (C6) and the carbons of the isothiazole (B42339) ring (C3a and C7a) have distinct chemical shifts that are influenced by the electronegativity of the adjacent heteroatoms (nitrogen and sulfur) and the mesomeric effect of the methoxy group. rsc.orgscielo.org.za Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to definitively assign all proton and carbon signals and to establish through-bond connectivities within the molecule. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methoxy (OCH₃) Protons | ~ 3.8 | ~ 55.6 |
| Aromatic Protons | ~ 6.8 - 8.0 | - |
| Aromatic Carbons | - | ~ 105 - 158 |
Note: Data are generalized from various benzo[d]isothiazole and benzothiazole derivatives. Specific values may vary based on the full molecular structure and solvent. rsc.orgscielo.org.za
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and to gain structural insights through the analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) provides the exact molecular weight of the compound, confirming its elemental composition when high-resolution mass spectrometry (HRMS) is used. rsc.org
The fragmentation of benzo[d]isothiazole derivatives is influenced by the stability of the bicyclic aromatic system and the nature of its substituents. Common fragmentation pathways involve the cleavage of the isothiazole ring and the loss of small, stable molecules or radicals. The presence of the 6-methoxy group introduces specific fragmentation routes. A primary fragmentation event is often the loss of a methyl radical (•CH₃) from the methoxy group, leading to a [M-15]⁺ ion. This can be followed by the elimination of a molecule of carbon monoxide (CO) to yield a [M-15-28]⁺ fragment.
Further fragmentation can involve the rupture of the heterocyclic ring. This can occur through the cleavage of the S-N bond, which is often the weakest bond in the ring, followed by subsequent rearrangements and fragmentations. The benzothiazole ring system can lead to the formation of characteristic fragment ions corresponding to the stable aromatic carbocations. sapub.org Analysis of these fragmentation patterns helps to confirm the core structure and the position of substituents on the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of this compound derivatives.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The aromatic C-H stretching vibrations in benzo[d]isothiazole derivatives are typically observed in the region of 3100-3000 cm⁻¹. scielo.org.za The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of absorption bands between 1650 and 1450 cm⁻¹. researchgate.net The presence of the methoxy group is confirmed by the C-O stretching vibrations, which appear as strong bands in the 1250-1000 cm⁻¹ region. scielo.org.za Other characteristic vibrations include the C-S bond, which is typically weak and found in the fingerprint region.
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | ~ 1620 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric C-O-C Stretch (Methoxy) | ~ 1250 |
Note: Values are approximate and can be influenced by the molecular environment and physical state. scielo.org.zaresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of benzo[d]isothiazole derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated aromatic system. researchgate.net The fused benzene and isothiazole rings create an extended π-electron system. Typically, these compounds exhibit strong absorption bands in the ultraviolet region, often between 250 and 350 nm. umaine.edu The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the ring and the solvent used. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Aggregation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation of this compound derivatives. researchgate.net
Studies on related heterocyclic structures reveal that the benzo[d]isothiazole ring system is essentially planar. st-andrews.ac.uk X-ray diffraction analysis allows for the detailed characterization of the molecular geometry, including the planarity of the fused rings and the orientation of the methoxy substituent relative to the ring.
Furthermore, X-ray crystallography elucidates the supramolecular aggregation, revealing how molecules pack in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds (if suitable functional groups are present), π-π stacking between the aromatic rings of adjacent molecules, and van der Waals forces. researchgate.net Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. For this compound, potential weak C-H···N or C-H···S interactions, as well as π-stacking, could be expected to play a role in the crystal packing.
Computational and Theoretical Investigations of 6 Methoxybenzo D Isothiazole and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to elucidating the electronic nature of 6-Methoxybenzo[d]isothiazole (B2670613). These methods model the molecule at the subatomic level to predict a wide range of properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzisothiazole derivatives and related heterocyclic systems, calculations are commonly performed using functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) paired with basis sets such as 6-31+G(d,p) or 6-311G(d,p). These studies begin with the optimization of the ground-state molecular geometry, which provides the most stable three-dimensional arrangement of the atoms.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Methoxy-Substituted Benzisothiazole Derivative
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | Electron-donating capability |
| LUMO Energy | -1.5 to -2.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | 5.5 to 6.0 eV | Energy to remove an electron |
Note: These values are illustrative and based on typical DFT calculations for analogous compounds. Actual values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the methoxy (B1213986) group would exhibit a positive potential (blue or green), indicating their susceptibility to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity hotspots.
Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions (excluding biological binding)
Molecular modeling techniques, including molecular mechanics and DFT, are used to explore the conformational landscape and non-covalent interactions of this compound.
The primary conformational flexibility in this molecule arises from the rotation of the methoxy group's methyl moiety relative to the benzene (B151609) ring. Computational studies on anisole and its derivatives have shown that the planar conformation (where the C-O-C bond lies in the plane of the aromatic ring) is generally the most stable. researchgate.net However, a rotational barrier exists, and the perpendicular conformation represents a transition state. DFT calculations can precisely determine the energy barrier for this rotation, which is typically small, on the order of a few kcal/mol. researchgate.net
Beyond intramolecular conformation, computational models can predict intermolecular interactions. Due to its aromatic nature and dipole moment, this compound can engage in several types of non-covalent interactions:
π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
Dipole-Dipole Interactions: The molecule possesses a net dipole moment, leading to electrostatic interactions with neighboring molecules.
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors in the presence of suitable donor molecules.
These interactions are crucial for understanding the solid-state packing of the compound and its behavior in solution.
Theoretical Prediction and Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of how a reaction proceeds.
For the synthesis of this compound, theoretical studies can elucidate the pathways of key bond-forming steps. For instance, in the synthesis of related benzo[d]isothiazol-3(2H)-ones, computational models have been used to propose plausible mechanisms involving steps like oxidative addition, ligand exchange, and reductive elimination in metal-catalyzed reactions. DFT calculations can confirm the thermodynamic favorability of these steps and identify the rate-determining transition state. This knowledge is instrumental in optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve reaction yield and selectivity.
Computational Thermodynamics and Energetic Profiling
Computational thermodynamics involves the calculation of key energetic properties of a molecule, which are fundamental to understanding its stability and reactivity. These calculations are often performed using high-level quantum chemical methods.
For a molecule like this compound, key thermodynamic parameters can be computed, including:
Standard Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a fundamental measure of the molecule's stability.
Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is used to predict the spontaneity of the formation of the compound.
Heat Capacity (Cp): This property describes the amount of heat required to raise the temperature of the substance.
Studies on analogous compounds, such as 1,2-benzisothiazol-3(2H)-one, have successfully used a combination of experimental techniques (like combustion calorimetry) and high-level quantum chemical calculations to determine these thermodynamic properties. Such energetic profiling provides a comprehensive understanding of the molecule's intrinsic stability and potential energy content.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzo[d]isothiazol-3(2H)-one |
| Benzothiazole (B30560) |
Future Research Directions and Emerging Trends in 6 Methoxybenzo D Isothiazole Chemistry
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
The traditional synthesis of benzisothiazoles often relies on multi-step procedures that may involve harsh reaction conditions and the use of hazardous reagents. eurekaselect.com The future of 6-Methoxybenzo[d]isothiazole (B2670613) synthesis is geared towards the adoption of greener and more efficient methods. eurekaselect.combohrium.com Unconventional synthetic approaches such as photocatalysis, flow chemistry, and mechanochemistry are anticipated to play a pivotal role in this transformation. researchgate.netresearcher.life
Photocatalysis , utilizing visible light to drive chemical reactions, offers a mild and sustainable alternative to conventional thermal methods. The application of photoredox catalysis could enable novel bond formations and cyclization strategies for the synthesis of this compound and its derivatives under ambient conditions, thereby reducing energy consumption and minimizing waste.
Flow chemistry , the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, presents numerous advantages, including enhanced safety, improved reaction control, and facile scalability. strath.ac.ukresearchgate.netbohrium.comspringerprofessional.debeilstein-journals.org The development of continuous-flow processes for the synthesis of this compound could lead to more efficient and reproducible production, with the potential for in-line purification and analysis. beilstein-journals.org
Mechanochemistry , which involves inducing reactions through mechanical force (e.g., grinding), offers a solvent-free or low-solvent approach to chemical synthesis. This technique has the potential to provide access to this compound through solid-state reactions, eliminating the need for bulk solvents and simplifying work-up procedures.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy source. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. strath.ac.ukresearchgate.netbohrium.comspringerprofessional.debeilstein-journals.org |
| Mechanochemistry | Solvent-free or reduced solvent usage, unique reactivity, energy efficiency. |
Discovery of Novel Reactivity Patterns and Chemical Transformations
While the synthesis of the this compound scaffold is a primary focus, future research will undoubtedly delve deeper into its reactivity and the exploration of novel chemical transformations. Key areas of interest include C-H bond activation, cycloaddition reactions, and post-synthetic modifications, which will expand the chemical space accessible from this versatile building block.
C-H bond activation represents a powerful strategy for the direct functionalization of heterocyclic cores, obviating the need for pre-functionalized starting materials. nih.govnih.govsemanticscholar.orgchemrxiv.orglookchem.com The development of catalytic systems capable of selectively activating the C-H bonds of the benzene (B151609) or thiazole (B1198619) ring of this compound would open up new avenues for the synthesis of a diverse range of derivatives with tailored properties.
Cycloaddition reactions , such as [4+2] and [3+2] cycloadditions, are fundamental transformations for the construction of complex cyclic systems. nih.govlibretexts.org Investigating the behavior of this compound as either a diene or a dienophile in these reactions could lead to the discovery of novel heterocyclic scaffolds with potential applications in various fields. The electron-donating nature of the methoxy (B1213986) group is expected to influence the reactivity and regioselectivity of these transformations.
Post-synthetic modification of the this compound core will continue to be a valuable tool for generating libraries of analogues. Future efforts will likely focus on developing more selective and efficient methods for introducing a wide array of functional groups at various positions of the bicyclic system, thereby enabling the fine-tuning of its chemical and physical properties.
Integration into Advanced Materials Science and Engineering (excluding direct medical applications)
The unique electronic and photophysical properties of the benzisothiazole scaffold make it an attractive candidate for applications in advanced materials science. researchgate.net Future research is expected to focus on the rational design and synthesis of this compound derivatives for use in organic electronics and other functional materials.
In the realm of organic electronics , the electron-rich nature of this compound, conferred by the methoxy group, makes it a promising building block for the construction of organic semiconductors. researchgate.netnih.gov By incorporating this moiety into larger conjugated systems, it may be possible to develop novel materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The ability to tune the electronic properties through substitution on the benzisothiazole core is a key advantage in this regard.
The development of novel organic light-emitting diodes (OLEDs) is another area where this compound could make a significant impact. Its inherent fluorescence properties, which can be modulated through chemical modification, make it a candidate for use as an emitter or host material in OLED devices. Research in this area will likely focus on the synthesis of derivatives with high quantum yields and tunable emission wavelengths.
Furthermore, the potential for this compound derivatives to be used as sensitizers in dye-sensitized solar cells (DSSCs) is an emerging area of interest. nih.govcolorado.edubibliotekanauki.plyoutube.comnih.gov The ability of these compounds to absorb light and inject electrons into a semiconductor material could be harnessed for the development of next-generation solar energy conversion technologies. nih.govcolorado.edubibliotekanauki.plyoutube.comnih.gov
| Application Area | Potential Role of this compound |
| Organic Semiconductors | Electron-donating building block for p-type or ambipolar materials. researchgate.netnih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material with tunable photophysical properties. |
| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer for light harvesting and electron injection. nih.govcolorado.edubibliotekanauki.plyoutube.comnih.gov |
Computational Design and Predictive Studies for Enhanced Chemical Properties (non-biological)
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. In the context of this compound, computational studies will be instrumental in accelerating the discovery and development of new derivatives with enhanced chemical properties for non-biological applications.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. nih.govnih.govmdpi.com These theoretical predictions can guide synthetic efforts by identifying promising target molecules with desired electronic and photophysical characteristics for materials science applications. nih.govnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies, traditionally used in drug discovery, can also be adapted to predict the non-biological properties of materials. By establishing correlations between the structural features of this compound derivatives and their performance in, for example, organic electronic devices, QSAR models can facilitate the in silico screening of large virtual libraries to identify lead candidates for synthesis and experimental evaluation.
The use of molecular dynamics (MD) simulations can provide a deeper understanding of the behavior of this compound-based materials in the solid state or in solution. These simulations can predict parameters such as molecular packing in crystals, which is crucial for charge transport in organic semiconductors, and the conformational dynamics of larger molecules, which can influence their photophysical properties.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, HOMO/LUMO energies, and spectroscopic properties. nih.govnih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with material properties for virtual screening. |
| Molecular Dynamics (MD) Simulations | Investigation of solid-state packing and conformational dynamics. |
Q & A
Basic: What are the critical safety protocols for handling 6-Methoxybenzo[d]isothiazole in laboratory settings?
Answer:
- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if volatilization occurs .
- Containment : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during solvent evaporation or high-temperature synthesis .
- Waste Disposal : Segregate waste by hazard class (e.g., halogenated vs. non-halogenated) and collaborate with certified waste management services to ensure compliance with environmental regulations .
Basic: What synthetic methodologies are commonly employed for preparing this compound?
Answer:
- Core Synthesis : Start with substituted benzothiazole precursors. For example, cyclocondensation of 2-aminothiophenol derivatives with methoxy-substituted carbonyl compounds under acidic conditions (e.g., HCl/EtOH) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
- Spectroscopic Analysis :
- Elemental Analysis : Validate purity by matching experimental C, H, N, S percentages with theoretical values (deviation < 0.4%) .
Advanced: How can researchers optimize reaction yields for this compound derivatives?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Zn(II)) for C–S bond formation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH) to balance reaction rate and byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, C NMR for carbon environments, and X-ray crystallography for absolute configuration) .
- Computational Modeling : Use software like Gaussian to simulate NMR spectra and identify discrepancies caused by solvent effects or tautomerism .
Advanced: What environmental impact studies are relevant for this compound?
Answer:
- Aquatic Toxicity : Assess EC values using Daphnia magna assays to evaluate effects on aquatic life .
- Degradation Pathways : Perform photolysis or hydrolysis studies under simulated environmental conditions (pH 5–9, UV light) to identify persistent metabolites .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at position 2 to enhance binding affinity to biological targets (e.g., kinases) .
- Bioisosteric Replacement : Replace the methoxy group with bioisosteres like ethoxy or halogenated analogs to modulate lipophilicity and bioavailability .
Advanced: What advanced techniques ensure purity assessment of this compound?
Answer:
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection (λ = 254 nm) to quantify impurities (<0.1%) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to detect residual solvents or unstable intermediates .
Advanced: What alternative synthetic routes exist for this compound under green chemistry principles?
Answer:
- Solvent-Free Reactions : Employ mechanochemical grinding of precursors (e.g., 2-mercaptoaniline derivatives) with methoxycarbonyl reagents .
- Biocatalysis : Explore enzymatic C–S bond formation using sulfotransferases to reduce heavy-metal catalyst waste .
Advanced: How to investigate the stability of this compound under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH, acidic/alkaline hydrolysis) and analyze degradation products via LC-MS .
- Crystallography : Monitor polymorphic transitions (e.g., from orthorhombic to monoclinic) using X-ray diffraction to assess shelf-life implications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
